N-(2-fluorobenzyl)-6-isopropyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxamide
CAS No.:
Cat. No.: VC14956500
Molecular Formula: C18H18FN3O2
Molecular Weight: 327.4 g/mol
* For research use only. Not for human or veterinary use.
![N-(2-fluorobenzyl)-6-isopropyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxamide -](/images/structure/VC14956500.png) 
                        
Specification
| Molecular Formula | C18H18FN3O2 | 
|---|---|
| Molecular Weight | 327.4 g/mol | 
| IUPAC Name | N-[(2-fluorophenyl)methyl]-3-methyl-6-propan-2-yl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide | 
| Standard InChI | InChI=1S/C18H18FN3O2/c1-10(2)15-8-13(16-11(3)22-24-18(16)21-15)17(23)20-9-12-6-4-5-7-14(12)19/h4-8,10H,9H2,1-3H3,(H,20,23) | 
| Standard InChI Key | MDQSFACKHXEILP-UHFFFAOYSA-N | 
| Canonical SMILES | CC1=NOC2=C1C(=CC(=N2)C(C)C)C(=O)NCC3=CC=CC=C3F | 
Introduction
N-(2-fluorobenzyl)-6-isopropyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxamide is a complex organic compound belonging to the class of isoxazoles, which are five-membered heterocyclic compounds. This compound features a unique molecular structure, comprising an isoxazole ring fused to a pyridine ring, with a fluorobenzyl group attached. Its molecular formula is C18H18FN3O2, and it has a molecular weight of 327.4 g/mol .
Synthesis and Chemical Reactions
The synthesis of N-(2-fluorobenzyl)-6-isopropyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxamide typically involves multi-step organic reactions. These reactions require precise control over conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity of the final product. Common analytical techniques used to verify the structure and purity include nuclear magnetic resonance spectroscopy and mass spectrometry.
Biological Activity and Potential Applications
While specific biological activities of N-(2-fluorobenzyl)-6-isopropyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxamide are not fully elucidated, compounds with similar structures have shown potential in pharmacology, particularly in drug development. The presence of a fluorobenzyl group may enhance its interaction with biological targets, suggesting potential applications in medicinal chemistry.
Comparison with Similar Compounds
N-(2-fluorobenzyl)-6-isopropyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxamide can be compared with other compounds in terms of its structural features and potential biological activities:
| Compound Name | Molecular Formula | Key Features | 
|---|---|---|
| N-(3-fluorobenzyl)-6-isopropyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxamide | C18H18FN3O2 | Different fluorobenzyl position | 
| 6-(4-fluorophenyl)-3-methylisoxazolo[5,4-b]pyridine-4-carbohydrazide | C14H11FN4O2 | Contains hydrazide functionality | 
| 5-(4-fluorophenyl)-2-isopropylthiazole-4-carboxylic acid | C13H12FNO2S | Thiazole ring instead of isoxazole | 
These compounds exhibit variations in their functional groups and ring structures, influencing their biological activity and potential applications.
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